molecular formula C6H13NO2 B15217384 4-Methyl-1,4-oxazepan-6-OL

4-Methyl-1,4-oxazepan-6-OL

Cat. No.: B15217384
M. Wt: 131.17 g/mol
InChI Key: VACMNLFBSCQQTQ-UHFFFAOYSA-N
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Description

4-Methyl-1,4-oxazepan-6-OL is a chemical compound with the molecular formula C6H13NO2 It is a member of the oxazepane family, which are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-oxazepan-6-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-1,4-diaminobutane with an appropriate carbonyl compound can lead to the formation of the oxazepane ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepanones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepanones, while reduction may produce amines.

Scientific Research Applications

4-Methyl-1,4-oxazepan-6-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study biological processes and interactions due to its unique structure.

    Industry: The compound can be used in the production of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-oxazepan-6-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,4-oxazepan-6-ol hydrochloride: This compound is similar in structure but contains a hydrochloride group, which may affect its solubility and reactivity.

    Oxazepam: A benzodiazepine derivative with a similar oxazepane ring structure, used primarily for its anxiolytic and sedative properties.

Uniqueness

4-Methyl-1,4-oxazepan-6-OL is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-methyl-1,4-oxazepan-6-ol

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3

InChI Key

VACMNLFBSCQQTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC(C1)O

Origin of Product

United States

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